molecular formula C11H12O B1598406 7-methyl-3,4-dihydronaphthalen-2(1H)-one CAS No. 31706-56-6

7-methyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B1598406
CAS No.: 31706-56-6
M. Wt: 160.21 g/mol
InChI Key: QVEPTNHEDDSLNI-UHFFFAOYSA-N
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Description

7-methyl-3,4-dihydronaphthalen-2(1H)-one is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

7-Methyljuglone (7-MJ), a biologically active naphthoquinone, has been identified with a variety of pharmacological activities. These include antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The review by Mbaveng & Kuete (2014) provides comprehensive information on the chemical and pharmacological data of 7-MJ, marking it as a compound of significant interest in medicinal research.

Photophysical Properties

The study of the synthesis and photophysical properties of compounds related to 7-methyl-3,4-dihydro-1H-naphthalen-2-one, such as 7-(dimethylamino)-3,4-dihydrophenanthren-1(2H)-one, has been reported. These studies contribute to understanding the photophysical behavior of such compounds, which is essential for applications in fields like photochemistry and photobiology. This is detailed in the work of Everett, Nguyen, & Abelt (2010).

Anticancer Evaluation

Research on derivatives of 7-methyl-3,4-dihydro-1H-naphthalen-2-one, such as 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1H-benzimidazole, shows potential in anticancer evaluations. These compounds were tested in vitro for anticancer activity and showed moderate to high activity against certain cancer cell lines, emphasizing their potential role in cancer therapy. This is highlighted in the study by Salahuddin et al. (2014).

Synthesis of Fluorescent Compounds

The synthesis of fluorescent compounds with cores similar to 7-methyl-3,4-dihydro-1H-naphthalen-2-one, such as 1-(5-methylhexyl)-2,3,7,8-tetrahydro-1H-naphtho[2,1-e]indol-9(6H)-one, has been explored. These compounds are structurally similar to cholesterol and are significant for their applications as solvent polarity sensors. Details of this can be found in the research of Lopez & Abelt (2012).

Future Directions

For more detailed information, refer to the Ambeed product page .

Properties

IUPAC Name

7-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEPTNHEDDSLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC(=O)C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404880
Record name 7-methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31706-56-6
Record name 7-methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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